Product packaging for Cinnamylamine(Cat. No.:CAS No. 4360-51-4)

Cinnamylamine

Cat. No.: B3425600
CAS No.: 4360-51-4
M. Wt: 133.19 g/mol
InChI Key: RDAFNSMYPSHCBK-QPJJXVBHSA-N
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Description

Cinnamylamine is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 133.089149355 g/mol and the complexity rating of the compound is 101. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N B3425600 Cinnamylamine CAS No. 4360-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-phenylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAFNSMYPSHCBK-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4335-60-8, 4360-51-4
Record name Cinnamylamine, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CINNAMYLAMINE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRU5188QAR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Cinnamylamine Synthesis: Advanced Methodologies and Development

Chemical Synthesis Pathways

The creation of cinnamylamines, which are prevalent in numerous FDA-approved drugs, has been a subject of extensive research. rsc.orgdigitellinc.com Palladium-catalyzed cross-coupling reactions, particularly the Mizoroki-Heck reaction, have emerged as powerful tools for this purpose, enabling the formation of crucial carbon-carbon bonds. acs.orgrsc.orgresearchgate.net However, the direct use of free allylamines in these transformations presents challenges, including side reactions like oxidation, deamination, and N-arylation. digitellinc.comrsc.org Consequently, various advanced strategies have been devised to achieve high selectivity and yield.

Palladium-Catalyzed Approaches

Palladium catalysis is a cornerstone of modern organic synthesis, offering mild and selective routes for constructing complex molecules. rsc.org In the context of cinnamylamine (B1233655) synthesis, palladium-catalyzed methods facilitate the coupling of allylic amines with aryl halides or their equivalents, providing direct access to the this compound scaffold. rsc.orgresearchgate.net These approaches have evolved significantly to overcome the inherent reactivity challenges of amine substrates.

The Mizoroki-Heck reaction is a fundamental process in organic chemistry that involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to create a substituted alkene. misuratau.edu.lywikipedia.org This reaction is a powerful method for arylating olefins. acs.orgnih.gov The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. wikipedia.orgresearchgate.net

Recent advancements have focused on the direct use of unprotected allylamines. One notable strategy involves using carbon dioxide (CO2) as a transient protecting group, which reversibly forms a carbamic acid with the amine. rsc.orgresearchgate.net This in situ protection facilitates the Heck reaction, leading to the formation of this compound, which can be isolated as its trifluoroacetic acid (TFA) salt. researchgate.net Despite the elegance of this chromatography-free method, its application on a large scale can be limited by the use of expensive reagents like silver salts and TFA, as well as high palladium catalyst loading. researchgate.net An alternative scalable approach utilizes N-Boc-allylamine with aryl bromides, achieving good regio- and stereoselectivity for the trans-cinnamylamine product after a straightforward deprotection step. researchgate.netresearchgate.net

Table 1: Mizoroki-Heck Reaction of Allylamine (B125299) with Various Iodoarenes Reaction conditions: allylamine (0.36 mmol), aryl iodide (0.3 mmol), Pd(OAc)2 (10 mol%), AgOAc (0.3 mmol), CO2 (7 eq.), and TFA (1 mL), heated at 50 °C for 14 h. The product was isolated as the HCl salt. Yields are the average of triplicate reactions. rsc.org

EntryAryl Iodide (R-I)ProductAverage Yield (%)
1IodobenzeneThis compound78
24-Fluoroiodobenzene4-Fluorothis compound75
34-Chloroiodobenzene4-Chlorothis compound71
44-Bromoiodobenzene4-Bromothis compound69
54-Iodobenzonitrile4-Cyanothis compound65
6Methyl 4-iodobenzoateMethyl 4-(aminomethyl)cinnamate72
74-Iodoanisole4-Methoxythis compound81
81-Iodo-4-(trifluoromethoxy)benzene4-(Trifluoromethoxy)this compound68
Regioselective Arylation of Unprotected Allylamines

Achieving regioselectivity in the arylation of allylamines is crucial. For internal olefins like cinnamylamines, directing groups are often required to control the position of the new aryl group. acs.orgnih.gov A significant breakthrough in this area is the palladium-catalyzed γ-arylation of unprotected primary and secondary allylamines. acs.orgnih.gov This method allows for the direct diarylation of terminal allylamines to produce 3,3-diarylallylamines, a motif present in many biologically active molecules. acs.orgacs.orgnih.gov

This transformation is facilitated by using a Pd(II) precatalyst and carbon dioxide (CO2) as a transient directing group. acs.orgchemrxiv.orgchemrxiv.org The CO2 reacts with the amine to form a carbamate (B1207046) in situ, which then directs the palladium catalyst to achieve a highly selective γ-arylation through a regio- and stereospecific olefin insertion mechanism. nih.govchemrxiv.org This approach avoids the need for traditional protecting groups, thereby improving step and atom economy. acs.orgnih.gov The reaction is tolerant of a wide array of functional groups on both the this compound and the aryl iodide, including esters, ketones, and heterocyclic structures. acs.orgnih.govacs.org

Table 2: Substrate Scope for the γ-Arylation of Cinnamylamines All reactions were performed on a 0.3 mmol scale with 2 equivalents of aryl halide in 1 mL of solvent. The average yield from at least duplicate runs is reported. nih.govacs.org

EntryThis compound SubstrateAryl IodideProductYield (%)
1N-methylthis compound4-IodobenzotrifluorideN-methyl-3-(4-(trifluoromethyl)phenyl)-3-phenylallylamine85
2N-methylthis compound4-Iodobenzonitrile3-(4-cyanophenyl)-N-methyl-3-phenylallylamine78
3N-methylthis compoundMethyl 4-iodobenzoateMethyl 4-(1-(methylamino)-3-phenylallyl)benzoate91
4This compound4-Iodobenzotrifluoride3-(4-(trifluoromethyl)phenyl)-3-phenylallylamine75
5N-tert-butylthis compound4-Iodobenzaldehyde4-(1-(tert-butylamino)-3-phenylallyl)benzaldehyde72
6This compound derivative of dehydroabiethylamine (B1215639)4-IodobenzotrifluorideArylated dehydroabiethylamine derivative65
7This compound derivative of podophyllotoxin (B1678966)4-IodobenzotrifluorideArylated podophyllotoxin derivative55
Oxidative Mizoroki-Heck Reactions

Traditional Mizoroki-Heck reactions using aryl iodides often require elevated temperatures, which can lead to a mixture of products due to competing C-H activation and insertion pathways, resulting in poor E/Z selectivity. rsc.orgrsc.org An innovative alternative is the oxidative Mizoroki-Heck reaction, which employs aryl boronic acids as coupling partners. rsc.orgrsc.orgrsc.org This method allows the reaction to proceed at ambient temperature under an air atmosphere, significantly improving the yield and stereoselectivity (E/Z ratio) for the desired 3,3-diarylallylamine products. rsc.orgrsc.org

The milder conditions are believed to suppress the undesired C-H activation pathway. rsc.orgrsc.org The proposed mechanism suggests that the active catalyst, likely palladium nanoparticles, is formed in situ. rsc.org This catalyst engages in a cycle involving transmetallation with the aryl boronic acid, insertion across the alkene, β-hydride elimination to form the product, and reoxidation of the palladium-hydride species by molecular oxygen. rsc.org This oxidative pathway circumvents the need for stoichiometric silver salt activators required for aryl iodides. rsc.orgrsc.org

Table 3: Oxidative Mizoroki-Heck Reaction of Cinnamylamines with Aryl Boronic Acids Reactions were performed using the amine (0.15 mmol) and aryl boronic acid (0.30 mmol) with 10 mol% Pd(OAc)2 under an air atmosphere. Yields are the average of triplicate runs. rsc.org

EntryThis compound SubstrateAryl Boronic AcidProductYield (%)E/Z Ratio
1N-methylthis compoundPhenylboronic acidN-methyl-3,3-diphenylallylamine85>20:1
2N-methylthis compound4-Fluorophenylboronic acid3-(4-fluorophenyl)-N-methyl-3-phenylallylamine82>20:1
3N-methylthis compound4-(Trifluoromethyl)phenylboronic acidN-methyl-3-phenyl-3-(4-(trifluoromethyl)phenyl)allylamine75>20:1
4N-benzylthis compoundPhenylboronic acidN-benzyl-3,3-diphenylallylamine91>20:1
5Primary this compoundPhenylboronic acid3,3-diphenylallylamine68>20:1
6N-methyl-3-(thiophen-2-yl)allylaminePhenylboronic acidN-methyl-3-phenyl-3-(thiophen-2-yl)allylamine71>20:1
7N-methyl-3-(phenethyl)allylaminePhenylboronic acidN-methyl-1,5-diphenylpent-1-en-3-amine79>20:1
Hydroalkylation of Allylic Amine Derivatives

Beyond arylation, hydroalkylation reactions provide a pathway to introduce alkyl groups, forming new sp³-sp³ carbon-carbon bonds. nih.gov A palladium-catalyzed reductive cross-coupling, or hydroalkylation, of allylic amine derivatives with alkylzinc reagents has been developed to produce anti-Markovnikov products. nih.gov This reaction is mechanistically distinct from the Heck reaction and is considered a reductive Heck reaction. nih.gov

The process is believed to proceed through the formation of a palladium-hydride intermediate, which then undergoes a 2,1-insertion with the allylic amine. nih.gov This is followed by a reversible β-hydride elimination and re-insertion to form a primary palladium-alkyl complex. This intermediate then undergoes transmetallation with the alkylzinc reagent and subsequent reductive elimination to yield the final product. nih.gov A key aspect of this method is the requirement of a protecting group on the amine to achieve the selective anti-Markovnikov addition. nih.gov This method has been shown to be effective for various protected allylic amines, enabling the incorporation of a remote stereocenter. nih.gov

The success of palladium-catalyzed reactions for this compound synthesis is highly dependent on the design of the catalyst system, including the palladium precursor and the ligands. researchgate.netnih.gov The choice of ligand is critical as it influences the reactivity, selectivity, and stability of the palladium catalyst. nih.gov

Palladium Precursors: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used and versatile precursor that can be reduced in situ to the active Pd(0) species. researchgate.netmisuratau.edu.lywikipedia.org In some methodologies, specific Pd(II) precatalysts are employed to initiate the catalytic cycle directly. acs.orgnih.gov

Ligand Effects:

Phosphine (B1218219) Ligands: Electron-rich, bulky phosphine ligands are frequently used in palladium catalysis. nih.gov For instance, tri-tert-butylphosphine (B79228) (tBu₃P) has been effective in the Heck reaction of N-Boc-allylamine with aryl bromides. researchgate.net Ligands like XPhos are known to be excellent for C-N bond formation. sigmaaldrich.com The steric bulk and electron-donating properties of these ligands facilitate oxidative addition and reductive elimination, key steps in the catalytic cycle. nih.gov

Phosphine-Free Systems: To circumvent issues related to the cost, stability, and removal of phosphine ligands, "phosphine-free" systems have been developed. misuratau.edu.lyacs.org In many of these systems, it is believed that palladium nanoparticles (NPs) are formed in situ and act as the true catalytic species. digitellinc.comrsc.orgacs.org The amine substrate itself can sometimes act as a ligand, stabilizing these nanoparticles. rsc.org

Specialized Ligands: For challenging transformations, specialized ligands are designed. Mono-protected amino acid (MPAA) ligands have been used to prevent the aggregation and reduction of palladium catalysts, thereby enabling selective cis-arylation of allylamines via a C-H activation pathway, which is complementary to the trans-selective Heck reaction. chemrxiv.org Trifunctional N,N,O-terdentate amido/pyridyl carboxylate ligands have also been shown to create highly active and stable phosphine-free palladium catalysts. organic-chemistry.org The development of κ²-P,N DalPhos ligands has been pursued to improve catalytic efficiency in arylation reactions. researchgate.net

The interplay between the ligand, substrate, and palladium catalyst is intricate. A ligand must be compatible with all steps of the catalytic cycle and stable under the reaction conditions to achieve the desired outcome. nih.gov

Transformations from Cinnamyl Precursors

The chemical synthesis of this compound is most commonly achieved by transforming functional groups of various cinnamyl precursors, including aldehydes, alcohols, nitriles, and ethers.

Reduction of Cinnamaldehyde (B126680) and Cinnamyl Alcohol

This compound can be synthesized from cinnamaldehyde via reductive amination. This process involves the reaction of the aldehyde with an amine to form an intermediate imine, which is then reduced to the final amine. For the synthesis of primary this compound, ammonia (B1221849) is used as the nitrogen source. The reaction can be performed in a one-pot fashion where the aldehyde, amine, and a suitable reducing agent are combined. researchgate.netnih.gov Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), which is effective at selectively reducing the imine in the presence of the starting aldehyde. researchgate.net

Recent advancements have focused on developing catalytic systems that avoid stoichiometric metal hydride reagents. Methodologies for the direct reductive amination of aldehydes to primary amines using ammonia have been developed, employing catalysts based on earth-abundant metals like iron or noble metals like rhodium. nih.govd-nb.infobohrium.com For instance, an iron-based catalyst on an N-doped SiC support has been shown to effectively convert aldehydes to primary amines using aqueous ammonia and hydrogen gas. nih.govd-nb.info This approach offers a broad substrate scope and high functional group tolerance. nih.govd-nb.info

The direct amination of cinnamyl alcohol to this compound is another viable route. nih.govnih.gov This transformation can be achieved through catalytic processes that convert the alcohol into the corresponding primary amine using ammonia. google.commdpi.com The mechanism typically involves an initial dehydrogenation of the alcohol to the corresponding aldehyde (cinnamaldehyde) on the catalyst surface, followed by imine formation with ammonia and subsequent hydrogenation to the amine. mdpi.com Catalyst systems, such as those containing a transition metal compound and a xantphos (B1684198) ligand, have been developed for the direct, single-stage amination of primary alcohols. google.com

Table 1: Selected Methods for this compound Synthesis from Aldehyde and Alcohol Precursors

Precursor Method Reagents/Catalyst Key Features
Cinnamaldehyde Reductive Amination Ammonia, Sodium Cyanoborohydride (NaBH₃CN) One-pot synthesis; selective reduction of the intermediate imine. researchgate.netnih.gov
Cinnamaldehyde Catalytic Reductive Amination Ammonia, H₂, Iron or Rhodium-based catalysts Uses molecular hydrogen as the reductant; can be performed with reusable catalysts. d-nb.infobohrium.com
Cinnamyl Alcohol Direct Catalytic Amination Ammonia, Transition Metal/Xantphos Catalyst Single-stage conversion of alcohol to primary amine. google.com
Cinnamyl Alcohol "Borrowing Hydrogen" Catalysis Ammonia, Ni/Al₂O₃ catalyst Involves dehydrogenation to aldehyde, imination, and subsequent hydrogenation. mdpi.com
Conversion from Cinnamonitrile

Cinnamonitrile serves as a direct precursor to this compound through the reduction of the nitrile functional group. nih.gov This transformation is a standard method for preparing primary amines. The catalytic hydrogenation of the nitrile is a common approach, typically employing metal catalysts such as platinum, palladium, or nickel, often supported on carbon. umaine.edu The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond under pressure.

Reactions involving Cinnamyl Ethers

A one-pot synthesis of cinnamylamines with various protecting groups has been developed starting from alkyl cinnamyl ethers. This method utilizes chlorosulfonyl isocyanate (CSI) to react with the cinnamyl ether, affording the corresponding protected cinnamylamines in a single step. Depending on the alcohol used to quench the reaction, different carbamate protecting groups can be installed directly, such as Moc, iPrPoc, Cbz, Pnz, Troc, and Aloc. This approach provides a convenient route to N-protected cinnamylamines, which are useful intermediates in further synthetic applications.

One-Pot Synthetic Strategies

One-pot syntheses are highly efficient as they reduce the number of workup and purification steps, saving time and resources. Several of the methods described above can be performed as one-pot procedures.

The reductive amination of cinnamaldehyde with ammonia and a reducing agent like NaBH₃CN is a classic example of a one-pot reaction. researchgate.net Similarly, the synthesis of protected cinnamylamines from cinnamyl ethers and chlorosulfonyl isocyanate is also a one-pot process. nih.gov Biocatalytic systems, as discussed below, often operate as one-pot whole-cell processes where a substrate is converted through a multi-enzyme cascade within a single engineered microorganism. nih.gov

Scalable Chemical Synthesis Approaches

Developing synthetic routes that are amenable to large-scale production is crucial for industrial applications. The Heck reaction has been identified as a viable method for the scalable synthesis of cinnamylamines. nih.gov A recently developed approach involves the Mizoroki-Heck reaction of unprotected allylamines. chemrxiv.org Research has demonstrated the scalability of this transformation using N-tert-butylthis compound as a substrate, with consistent yields when scaling from 1.0 mmol to a 10 mmol scale. chemrxiv.org Furthermore, a 2024 study highlighted the application of the Heck reaction for the scalable synthesis of trans-cinnamylamines, which were then used to produce the active pharmaceutical ingredients abamine (B154511) and naftifine. nih.gov Green protocols for the Heck reaction are also being developed, for example, using encapsulated palladium catalysts in environmentally benign solvents like ethanol, which can be performed on a gram-scale. nih.gov

Table 2: Example of Scalable Heck Reaction with a this compound Substrate

Reaction Scale Reactants Catalyst System Yield Selectivity (β:γ) Reference
10 mmol N-tert-butylthis compound, Ethyl 4-iodobenzoate Pd(OAc)₂, AgOAc 60% 16:1 chemrxiv.org

Biocatalytic and Biosynthetic Routes

In response to the demand for greener and more sustainable chemical processes, biocatalytic methods for producing this compound have been developed. These routes utilize enzymes or whole microbial cells to catalyze the desired transformations under mild, aqueous conditions.

A key enzyme in this field is ω-transaminase (ω-TA), which can convert an aldehyde to an amine. nih.gov Researchers have successfully constructed a biosynthetic pathway in Escherichia coli to produce this compound. nih.gov One strategy employs an engineered E. coli strain expressing an ω-transaminase from Chromobacterium violaceum (Cv-ωTA) to convert cinnamaldehyde directly into this compound. nih.gov A significant challenge in this system is the presence of native E. coli alcohol dehydrogenases that reduce the cinnamaldehyde precursor to the byproduct cinnamyl alcohol. nih.gov To overcome this, strains with knocked-out reductase genes (RARE strains) have been used, leading to a significant increase in this compound production. nih.gov

Further optimization has involved constructing pathways that start from the more fundamental precursor, cinnamic acid. This involves a two-enzyme cascade within the E. coli host: first, a carboxylic acid reductase (CAR) from Neurospora crassa reduces cinnamic acid to cinnamaldehyde, which is then aminated by the co-expressed ω-transaminase. nih.gov Through protein engineering of the transaminase and optimization of cofactors, final yields of this compound have reached over 500 mg/L in lab-scale fermentations. nih.gov

**Table 3: Biocatalytic Production of this compound in Engineered *E. coli***

Precursor Key Enzymes Host Strain Final this compound Titer Reference
Cinnamaldehyde ω-Transaminase (Cv-ωTA) E. coli MG1655 (RARE) 6.45 mg/L nih.gov
Cinnamic Acid Carboxylic Acid Reductase (NcCAR), ω-Transaminase (Cv-ωTA Y168G mutant) Engineered E. coli 523.15 mg/L nih.gov

Metabolic Engineering for this compound Production

Metabolic engineering has been instrumental in developing microbial cell factories, primarily in Escherichia coli, for the production of this compound. nih.gov The core strategy involves constructing a biosynthetic pathway from a suitable precursor, such as cinnamic acid or the primary metabolite L-phenylalanine. nih.govnih.gov A key challenge in wild-type E. coli is the native enzymatic reduction of the intermediate, cinnamaldehyde, to the byproduct cinnamyl alcohol. nih.govresearchgate.net To circumvent this, researchers have employed engineered strains like E. coli MG1655 (RARE), in which six genes encoding aldehyde ketone reductases and alcohol dehydrogenases have been deleted, thereby channeling the metabolic flux towards the desired amine product. nih.govnih.gov

The construction of a functional pathway for this compound synthesis from cinnamic acid in E. coli involves the expression of two key enzymes: a carboxylic acid reductase (CAR) to convert cinnamic acid to cinnamaldehyde, and an ω-transaminase (ω-TA) to convert cinnamaldehyde to this compound. nih.govresearchgate.net The CAR from Neurospora crassa (NcCAR), along with a phosphopantetheinyl transferase (PPTase) required for its activation, has proven effective for the first step. nih.govresearchgate.net

Further metabolic regulation strategies have been employed to enhance production. This includes the manipulation of global transcription factors to improve the supply of necessary cofactors like NADPH and ATP. researchgate.netnih.gov For instance, knocking out the transcription factor arcA in E. coli was shown to increase the fluxes of NADPH and ATP, accelerating the catalytic rate of the NADPH-dependent NcCAR and ultimately boosting this compound yield. nih.govresearchgate.net These combinatorial metabolic engineering strategies have successfully established E. coli as a viable host for this compound biosynthesis. nih.gov

Table 1: Engineered Strains and Strategies for this compound Production

Host Organism Engineering Strategy Key Enzymes Introduced/Modified Precursor Result Reference
Escherichia coli Deletion of 6 aldehyde/ketone reductase genes. ω-transaminase (Cv-ωTA), Carboxylic acid reductase (NcCAR), Phosphopantetheinyl transferase (PPTase). Cinnamic Acid Blocked cinnamyl alcohol byproduct formation; enabled this compound synthesis. nih.gov
Escherichia coli Knockout of global transcription factor arcA. Carboxylic acid reductase (ncCAR), ω-transaminase (OATA). Cinnamic Acid Increased NADPH and ATP supply; enhanced catalytic rate of ncCAR. researchgate.netnih.gov
Escherichia coli Overexpression of resistance gene marA. Carboxylic acid reductase (ncCAR), ω-transaminase (OATA). Cinnamic Acid Upregulated stress and detoxification genes; reduced cinnamaldehyde accumulation. nih.govresearchgate.net
Corynebacterium glutamicum Deletion of dehydrogenase-related genes (dkgA, adhC, cg1176). Carboxylic acid reductase (Mycobacterium phlei). trans-Cinnamic Acid Prevented conversion of cinnamaldehyde to cinnamyl alcohol. acs.org

Enzymatic Transformations from Precursors (e.g., Cinnamaldehyde to this compound)

The biocatalytic synthesis of this compound from its precursors involves a multi-step enzymatic cascade. The direct precursor, cinnamaldehyde, can be synthesized biologically from L-phenylalanine via cinnamic acid. nih.gov The conversion of L-phenylalanine to cinnamic acid is catalyzed by phenylalanine ammonia lyase (PAL). wikipedia.org Subsequently, cinnamic acid is converted to cinnamaldehyde. This can be achieved through a two-enzyme pathway involving 4-coumaric acid: CoA ligase (4CL) and cinnamoyl-CoA reductase (CCR), or more directly by a carboxylic acid reductase (CAR). nih.govwikipedia.org

Figure 1: Biosynthetic Pathway from Cinnamic Acid to this compound in Engineered E. coli This diagram illustrates the two-step enzymatic conversion. Cinnamic acid is first converted to the intermediate cinnamaldehyde by the enzyme Carboxylic Acid Reductase (CAR), a reaction requiring ATP and the cofactor NADPH. The cinnamaldehyde is then converted to the final product, this compound, by the enzyme ω-Transaminase (ω-TA), which uses an amino donor and the cofactor Pyridoxal (B1214274) phosphate (B84403) (PLP).

Optimization of Biocatalytic Reaction Conditions and Yields

Achieving high yields of this compound requires careful optimization of various reaction parameters. mdpi.com In whole-cell biocatalysis, this includes optimizing fermentation conditions, substrate feeding, and cofactor availability. nih.govresearchgate.net For the production of this compound in engineered E. coli, optimizing the supply of the cofactors PLP and NADPH was crucial. nih.gov By fine-tuning the concentrations of pyridoxine (B80251) (a PLP precursor) and the precursor cinnamic acid, and by employing a fed-batch strategy, the final product titer was significantly increased. nih.gov

One study demonstrated a systematic optimization process that began with an initial yield of 88.56 mg/L of this compound. nih.gov Through subsequent optimization of the substrate, PLP, and NADPH supply in the fermentation process, the yield in the engineered E. coli strain was boosted to 523.15 mg/L. nih.govresearchgate.net Another study, which focused on metabolic regulation through transcription factor engineering and promoter optimization, reported an even higher production, reaching 1.2 g/L (9 mM) with a 90% yield from cinnamic acid. researchgate.netresearchgate.netnih.gov This was achieved in a metabolically engineered strain that balanced the expression levels of the two key enzymes, CAR and ω-TA, and improved cofactor regeneration. nih.govresearchgate.net The development of a whole-cell biocatalyst platform in Corynebacterium glutamicum also showed high efficiency, achieving a 100% conversion of 1.2 g/L of trans-cinnamic acid to cinnamaldehyde within 30 minutes, a crucial step for subsequent amination. acs.org

Table 2: Optimization of this compound Production Yields

Strain/System Optimization Strategy Precursor Initial Yield Final Yield Reference
Engineered E. coli MRE-oE-N-C(Y168G) Substrate and cofactor (PLP, NADPH) optimization, fed-batch fermentation. Cinnamic Acid 88.56 mg/L 523.15 mg/L nih.govnih.gov
Engineered E. coli S020 Metabolic regulation (TF knockout), promoter optimization, overexpression of resistance genes. Cinnamic Acid Not specified 1.2 g/L (90% yield) researchgate.netnih.gov

Overcoming Intermediate Toxicity in Biocatalysis

To mitigate this toxicity, researchers have explored several metabolic engineering strategies. One effective approach is to enhance the cell's natural defense mechanisms. Overexpression of native resistance genes, such as the multiple antibiotic resistance gene marA, has been shown to upregulate genes related to stress and detoxification. researchgate.netnih.gov This strategy did not increase the final yield of this compound directly but significantly decreased the accumulation of the toxic cinnamaldehyde intermediate, thereby reducing its inhibitory effects on the host cells. nih.gov Another approach involves balancing the catalytic rates of the enzymes in the pathway. By optimizing the promoters for the ω-transaminase, its expression level can be increased to better match the rate of the carboxylic acid reductase, preventing a buildup of the aldehyde intermediate. nih.govresearchgate.net

Genetic and Protein Engineering of Enzymes for this compound Production

The efficiency of the entire biosynthetic pathway often hinges on the catalytic properties of its constituent enzymes. nih.gov Protein engineering has been successfully applied to improve the performance of key enzymes involved in this compound production, particularly the ω-transaminase (ω-TA). nih.gov The catalytic reaction of transaminases is reversible, meaning an equilibrium exists between the substrates (cinnamaldehyde, amino donor) and products (this compound, keto acid). nih.gov To drive the reaction more effectively towards this compound synthesis, the enzyme itself can be modified.

In one study, researchers performed saturation mutagenesis on the ω-TA from Chromobacterium violaceum (Cv-ωTA). nih.gov Using molecular docking analysis, key amino acid residues (Phe22, Tyr168, and Ala231) involved in binding the cinnamaldehyde substrate were identified. nih.gov By creating mutations at these sites, scientists screened for variants with improved catalytic efficiency. The mutant Cv-ωTA Y168G was identified as having the highest conversion rate, leading to a significant increase in this compound production before further process optimization. nih.govnih.gov This demonstrates that rational design and directed evolution are powerful tools for tailoring enzymes to enhance the production of specific target molecules like this compound. diva-portal.orgnih.gov

Cinnamylamine Reactivity and Mechanistic Investigations

Fundamental Reactivity Patterns

Electrophilic Addition Reactions of Cinnamylamine (B1233655)

This compound, possessing both a carbon-carbon double bond and a primary amino group, presents multiple sites for electrophilic attack. The reactivity of the alkene moiety is analogous to that of other substituted styrenes, such as cinnamic acid and cinnamaldehyde (B126680). The π electrons of the double bond are susceptible to attack by electrophiles, leading to the formation of a carbocation intermediate. The stability of this carbocation is enhanced by the adjacent phenyl group through resonance.

A typical electrophilic addition reaction is halogenation. For instance, the reaction of cinnamaldehyde with bromine results in the addition of bromine across the double bond. study.com Similarly, the bromination of cinnamic acid yields 2,3-dibromo-3-phenylpropanoic acid. rsc.orgcsub.edu It is therefore anticipated that this compound would react with halogens like bromine (Br₂) in a similar fashion to yield the corresponding dihalogenated derivative. The reaction would proceed through a cyclic bromonium ion intermediate, followed by backside attack by the bromide ion, leading to anti-addition.

Hydrohalogenation, the addition of hydrogen halides (HX), is another characteristic electrophilic addition reaction of alkenes. wikipedia.orgyoutube.comyoutube.commasterorganicchemistry.com With an unsymmetrical alkene like this compound, the regioselectivity of this addition is governed by Markovnikov's rule, which states that the proton will add to the carbon atom that already bears the greater number of hydrogen atoms. This leads to the formation of the more stable carbocation intermediate, which is then attacked by the halide ion.

The amino group of this compound can also undergo electrophilic attack, particularly on the aromatic ring. The -NH₂ group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. byjus.com However, under strongly acidic conditions often used for nitration or sulfonation, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. byjus.com To achieve ortho- and para-substitution, the amino group is often first protected by acylation to form an amide. This moderates the activating effect and allows for controlled substitution.

Nucleophilic Substitution Reactions of this compound

The primary amino group of this compound contains a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. libretexts.org As a nucleophile, this compound can participate in substitution reactions, for example, with alkyl halides in a process known as alkylation. masterorganicchemistry.commnstate.eduyoutube.comyoutube.comyoutube.com This reaction typically follows an Sₙ2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.commasterorganicchemistry.com However, the direct alkylation of primary amines with alkyl halides can be difficult to control and often leads to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium salts, as the initially formed secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.comyoutube.com

Table 1: Products of this compound Alkylation

ReactantProduct(s)Reaction Type
This compound + Alkyl Halide (R-X)N-alkylthis compound, N,N-dialkylthis compound, Trialkylcinnamylammonium halideNucleophilic Substitution (Alkylation)

Acylation is another important nucleophilic substitution reaction involving amines. wikipedia.orgyoutube.comthieme-connect.deyoutube.com this compound can react with acylating agents such as acyl chlorides or acid anhydrides to form amides. libretexts.orgyoutube.com This reaction is generally more controllable than alkylation and typically proceeds cleanly to give the corresponding N-cinnamyl amide. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate).

Table 2: Products of this compound Acylation

ReactantProductReaction Type
This compound + Acyl Chloride (RCOCl)N-Cinnamyl AmideNucleophilic Acyl Substitution
This compound + Acid Anhydride ((RCO)₂O)N-Cinnamyl AmideNucleophilic Acyl Substitution

Reaction Mechanism Elucidation

Mechanistic Studies of Palladium-Catalyzed this compound Transformations

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of this compound and its derivatives. One of the most studied transformations is the Mizoroki-Heck reaction, which allows for the arylation of the olefinic bond. youtube.com Mechanistic investigations suggest that these reactions can proceed through different pathways depending on the reaction conditions and the specific palladium catalyst and ligands used.

In the arylation of unprotected cinnamylamines, it has been proposed that the reaction can be initiated by the formation of palladium nanoparticles. nih.gov These nanoparticles are thought to be stabilized by the amine ligands present in the reaction mixture. The catalytic cycle would then involve the oxidative addition of the aryl halide to the palladium nanoparticle surface, followed by coordination of the this compound and migratory insertion of the olefin into the Pd-Aryl bond. Subsequent β-hydride elimination would then yield the arylated product and regenerate the palladium catalyst.

Alternatively, a homogeneous catalytic cycle involving a Pd(II) precatalyst has also been proposed. nih.govresearchgate.net In this mechanism, the reaction is initiated by coordination of the this compound to the Pd(II) center. The specific conditions, such as the use of CO₂ as an additive, can influence the formation of transient carbamates that may play a role in directing the regioselectivity of the reaction. mnstate.edu

Table 3: Conditions for Palladium-Catalyzed Arylation of Cinnamylamines

CatalystAdditiveArene SourceSolventTemperature (°C)Reference
Pd(OAc)₂AgTFA, CO₂Aryl IodideAcetic Acid- nih.gov
Pd(OAc)₂AgOAcAryl IodideTFA70 nih.gov
[Pd(cinnamyl)Cl]₂Cu(OTf)₂-Mesitylene120 researchgate.net

Role of C-H Activation Pathways in this compound Reactions

In addition to the classic Heck-type mechanism, C-H activation has been identified as a crucial mechanistic pathway in palladium-catalyzed transformations of this compound and other allylamines. youtube.com C-H activation involves the direct cleavage of a carbon-hydrogen bond by the metal catalyst, forming a metal-carbon bond. This pathway can compete with or be the dominant pathway over olefin insertion, depending on the substrate and reaction conditions.

The amine group in this compound can act as a directing group, guiding the palladium catalyst to a specific C-H bond. wikipedia.orgyoutube.comlibretexts.orgnih.govyoutube.com This chelation-assisted C-H activation can lead to different regio- and stereoisomers compared to the Heck pathway. For instance, in some palladium-catalyzed arylations of unprotected allylamines, the formation of the cis-arylated product is attributed to a C-H activation pathway, while the trans-product is formed via a Heck-type mechanism. youtube.com The balance between these two pathways can be influenced by factors such as the nature of the palladium catalyst, the ligands, and the solvent.

The competition between Heck and C-H activation pathways presents a challenge in controlling the selectivity of these reactions. However, by carefully tuning the reaction conditions, it is possible to favor one pathway over the other, allowing for the selective synthesis of different isomers of functionalized cinnamylamines.

Stereoselectivity and Regioselectivity in this compound Forming Reactions

The control of stereoselectivity and regioselectivity is a critical aspect of reactions that form or functionalize this compound. In the synthesis of cinnamylamines via the Heck reaction, for example, the goal is often to achieve high regio- and stereoselectivity for the trans-isomer. wikipedia.org This can be achieved through careful optimization of reaction parameters, including the choice of palladium precatalyst, ligands, base, and solvent.

In the palladium-catalyzed γ-arylation of cinnamylamines, high regioselectivity for the γ-position is often observed. mnstate.edunih.govresearchgate.net This is attributed to a directed Heck arylation mechanism, where the amine group directs the palladium catalyst to the γ-carbon of the allyl group. mnstate.edu The stereochemistry of the resulting double bond is predominantly E, although small amounts of the Z-isomer can sometimes be formed through a competitive C-H activation pathway. mnstate.edu

The nature of the substituents on both the this compound and the aryl halide can also influence the selectivity of the reaction. For instance, in the γ-arylation of cinnamylamines, a broad range of aryl iodides with both electron-donating and electron-withdrawing groups can be used, generally with good to excellent yields and high E-selectivity. mnstate.edunih.gov

Table 4: Regio- and Stereoselectivity in the γ-Arylation of N-tert-butylthis compound

Aryl IodideYield (%)E/Z RatioReference
4-Iodoacetophenone85>20:1 nih.gov
4-Iodobenzaldehyde78>20:1 nih.gov
Methyl 4-iodobenzoate91>20:1 nih.gov
4-Iodobenzonitrile8215:1 nih.gov
4-Iodoanisole75>20:1 nih.gov

Oxidation-Elimination Processes Yielding this compound

The synthesis of primary amines, including this compound, can be approached through various methodologies. While direct oxidation-elimination reactions yielding this compound are not extensively documented under this specific terminology in the surveyed literature, the principles of such a transformation can be understood through related synthetic strategies. Conceptually, an oxidation-elimination pathway to an amine would involve the oxidation of a precursor molecule to form an intermediate that subsequently undergoes an elimination reaction to furnish the amine.

A relevant and widely utilized method for the synthesis of cinnamylamines is the palladium-catalyzed Heck reaction. This reaction couples N-Boc-allylamine with aryl bromides. Subsequent deprotection of the Boc group yields the desired trans-cinnamylamine. This method has been shown to be scalable and effective for a range of substituted cinnamylamines semanticscholar.org.

Furthermore, biosynthetic pathways for the production of this compound have been developed. One such method utilizes E. coli to convert cinnamaldehyde to this compound. This biocatalytic process involves the use of an ω-transaminase and can be influenced by the expression of various endogenous enzymes within the host organism researchgate.net. Metabolic engineering strategies have been employed to optimize the yield of this compound from precursors like cinnamic acid, demonstrating the potential for sustainable production routes researchgate.netnih.gov.

While the term "oxidation-elimination" does not directly correspond to these specific named reactions, the underlying chemical transformations in some multi-step syntheses of amines from other functional groups could be analyzed in terms of individual oxidation and elimination steps. For instance, the conversion of certain nitrogen-containing functional groups to amines might proceed through intermediates where formal oxidation states change, followed by the elimination of a leaving group. However, for the direct synthesis of this compound, methods such as the Heck reaction and reductive amination of cinnamaldehyde are the more commonly cited and mechanistically characterized routes.

Formation of Schiff Bases from this compound Precursors

The reaction of primary amines with aldehydes or ketones to form Schiff bases, also known as imines, is a fundamental transformation in organic chemistry. This compound, as a primary amine, readily undergoes this condensation reaction with a variety of carbonyl compounds. The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, leading to the formation of a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration of the hemiaminal to yield the stable imine product.

The formation of Schiff bases is a reversible process, and the position of the equilibrium can be influenced by factors such as the reactivity of the carbonyl compound, the nature of the amine, and the reaction conditions. The removal of water, often by azeotropic distillation or the use of dehydrating agents, can drive the reaction to completion.

While the literature contains numerous examples of Schiff bases derived from the reaction of various amines with cinnamaldehyde niscpr.res.innih.gov, specific and detailed studies on Schiff bases formed from this compound as the precursor are less common. However, the principles of their formation remain the same. For example, the reaction of this compound with an aromatic aldehyde, such as salicylaldehyde, would be expected to proceed smoothly to form the corresponding N-(salicylidene)this compound.

A representative reaction for the formation of a Schiff base from this compound is the condensation with a substituted salicylaldehyde. The general procedure for such a synthesis involves refluxing equimolar amounts of the this compound and the salicylaldehyde derivative in a suitable solvent, such as ethanol researchgate.net. The product Schiff base can then be isolated and purified by standard techniques like recrystallization.

The characterization of these Schiff bases typically involves spectroscopic methods. For instance, in the infrared (IR) spectrum, the formation of the imine is confirmed by the appearance of a characteristic C=N stretching vibration. Nuclear Magnetic Resonance (NMR) spectroscopy is also a crucial tool for structure elucidation, with the azomethine proton (-CH=N-) giving a characteristic signal in the 1H NMR spectrum.

The following table provides a hypothetical example of the reactants and expected product for the formation of a Schiff base from this compound and salicylaldehyde, based on general knowledge of Schiff base synthesis.

Reactant 1 (Amine)Reactant 2 (Aldehyde)Product (Schiff Base)Reaction Conditions
This compoundSalicylaldehydeN-(salicylidene)this compoundReflux in ethanol

The electronic properties of both the this compound and the aldehyde precursor can influence the properties of the resulting Schiff base. Substituents on the aromatic rings of either reactant can alter the electronic structure and, consequently, the spectroscopic and chemical properties of the imine product.

Synthesis and Characterization of Cinnamylamine Derivatives

Design and Synthesis of Cinnamylamine (B1233655) Derivatives

The synthesis of this compound derivatives involves strategic chemical modifications to achieve desired molecular properties. These modifications can be broadly categorized into functionalization at the nitrogen atom, derivatization of the carbon skeleton, and conversion into related functional groups like carbamates and imines.

Functionalization at the Amine Group (e.g., N-Protection, Alkylation)

The primary amine group of this compound is a key site for functionalization due to its nucleophilic and basic nature. researchgate.net

N-Protection: To prevent unwanted side reactions during the modification of other parts of the molecule, the amine group often requires protection. researchgate.net This is typically achieved by converting the amine into a less reactive functional group, such as a carbamate (B1207046). Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). For instance, the reaction of this compound with di-tert-butyl dicarbonate (Boc₂O) under basic conditions yields the N-Boc protected this compound. This protection strategy is crucial in multi-step syntheses, particularly in peptide chemistry where amines are prevalent. masterorganicchemistry.com

N-Alkylation: The introduction of alkyl groups onto the amine nitrogen (N-alkylation) is a fundamental method for creating secondary and tertiary amine derivatives. The direct reaction of this compound with alkyl halides is a common approach, proceeding via a nucleophilic substitution (SN2) mechanism. However, a significant challenge with this method is over-alkylation; the resulting secondary amine is often more nucleophilic than the primary starting material, leading to the formation of a tertiary amine and even a quaternary ammonium salt. masterorganicchemistry.com

To achieve more selective alkylation, alternative methods are employed. The "borrowing hydrogen" or "hydrogen autotransfer" strategy utilizes alcohols as alkylating agents in the presence of a metal catalyst, such as ruthenium or iridium complexes. nih.gov This method proceeds by the temporary dehydrogenation of the alcohol to an aldehyde, which then condenses with the amine to form an imine, followed by reduction to the alkylated amine. nih.gov This process is highly atom-efficient, producing only water as a byproduct. nih.gov

N-Acylation: The reaction of this compound with acyl chlorides or anhydrides results in the formation of N-cinnamyl amides. This reaction is generally high-yielding and provides a stable derivative. N-acyl amino acids and peptides of the cinnamyl type have been synthesized using active ester methods, which provide a simple and fast route to these compounds. researchgate.net

Functionalization Reagent(s) Product Type Key Considerations
N-ProtectionDi-tert-butyl dicarbonate (Boc₂O)N-Boc-cinnamylamineMasks amine reactivity for subsequent steps. masterorganicchemistry.com
N-ProtectionBenzyl (B1604629) chloroformate (Cbz-Cl)N-Cbz-cinnamylamineAnother common carbamate protecting group. masterorganicchemistry.com
N-AlkylationAlkyl Halide (e.g., CH₃I)Secondary/Tertiary AminesProne to over-alkylation, leading to mixtures. masterorganicchemistry.com
N-AlkylationAlcohol, Ru-catalystSecondary Amines"Borrowing Hydrogen" strategy, high atom economy. nih.gov
N-AcylationAcyl Chloride (R-COCl)N-Cinnamyl AmideGenerally high-yielding, forms a stable amide bond. beilstein-journals.org

Derivatization of the Phenyl or Alkenyl Moiety

Modifications to the carbon framework of this compound, specifically the phenyl ring and the C=C double bond, allow for the synthesis of derivatives with altered steric and electronic properties.

Phenyl Ring Derivatization: The phenyl group can undergo electrophilic aromatic substitution reactions, where a hydrogen atom on the ring is replaced by an electrophile. minia.edu.egmakingmolecules.com The amine group in the side chain is an activating, ortho-, para-directing group, meaning it increases the ring's reactivity and directs incoming electrophiles to the positions ortho and para to the cinnamyl substituent. wikipedia.org However, under the strongly acidic conditions often required for these reactions (e.g., nitration or sulfonation), the amine group will be protonated to an ammonium group (-NH₃⁺), which is strongly deactivating and a meta-director. Therefore, N-protection is often a prerequisite for achieving controlled substitution on the phenyl ring.

Alkenyl Moiety Derivatization: The double bond in the this compound backbone is susceptible to a variety of addition and cross-coupling reactions. The Mizoroki-Heck reaction, a palladium-catalyzed C-C bond-forming reaction, is a powerful tool for this purpose. wikipedia.org Recent studies have demonstrated the oxidative Mizoroki-Heck arylation of unprotected cinnamylamines using aryl boronic acids as coupling partners. rsc.org This method allows for the selective synthesis of substituted derivatives under mild conditions, avoiding the need for protecting groups and minimizing side reactions. rsc.org This reaction effectively attaches new aryl groups to the double bond, significantly increasing molecular complexity.

Other potential reactions at the alkene include epoxidation, dihydroxylation, and hydrogenation to produce the corresponding saturated derivative, dihydrothis compound.

Synthesis of Cinnamyl Carbamates and Imine Derivatives

Cinnamyl Carbamates: Carbamates are esters of carbamic acid and are structurally related to amides and esters. The synthesis of carbamates from this compound can be achieved through several routes. A common method involves the reaction of the amine with a chloroformate, such as ethyl chloroformate, in the presence of a base. Alternatively, a three-component coupling reaction involving an amine, carbon dioxide (as a carbonyl source), and an alkyl halide can produce carbamates under mild conditions. organic-chemistry.org Isocyanates, generated in situ from arylamines and CO₂, can also be trapped with alcohols to form carbamates. organic-chemistry.org

Imine Derivatives: Imines, also known as Schiff bases, contain a carbon-nitrogen double bond. They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone, often under mild acid catalysis. masterorganicchemistry.comyoutube.com this compound can react with a wide variety of carbonyl compounds to form the corresponding N-cinnamyl imines. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The optimal pH for this reaction is generally in the slightly acidic range (pH 3-4) to facilitate both the protonation of the carbonyl oxygen and to avoid deactivating the amine nucleophile. researchgate.net

Derivative Type Starting Materials Reaction Name/Type Product Functional Group
Arylated this compoundThis compound, Aryl Boronic Acid, Pd-catalystOxidative Mizoroki-Heck ReactionSubstituted Alkene
Cinnamyl CarbamateThis compound, ChloroformateCarbamoylationR-NH-C(=O)O-R'
Cinnamyl ImineThis compound, Aldehyde/KetoneCondensationR-N=C(R')R''

Structural Elucidation and Conformational Analysis of this compound Derivatives

Once synthesized, the precise chemical structure and three-dimensional arrangement of this compound derivatives must be confirmed. This is accomplished through a combination of spectroscopic techniques and computational analysis.

Structural Elucidation: The primary methods for determining the structure of newly synthesized organic compounds are nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

1H and 13C NMR Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule. In 1H NMR, hydrogens on carbons adjacent to the nitrogen atom are deshielded and appear at a characteristic chemical shift (~2.3-3.0 ppm). libretexts.org The signals from the phenyl and alkenyl protons provide information about the substitution pattern and stereochemistry (E/Z) of the double bond. 13C NMR reveals the number of unique carbon environments in the molecule. openstax.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Primary amines show a characteristic pair of N-H stretching bands between 3300 and 3500 cm⁻¹. openstax.org Upon derivatization, the disappearance of these bands and the appearance of new ones (e.g., a C=O stretch for amides and carbamates, or a C=N stretch for imines) confirms the transformation. thermofisher.com

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer clues about the molecule's structure. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms, like this compound, will have an odd-numbered molecular weight. openstax.org

Conformational Analysis: this compound and its derivatives are flexible molecules with several rotatable single bonds, leading to different possible spatial arrangements or conformations. The most significant conformational flexibility arises from rotation around the C-C single bond connecting the phenyl ring to the alkenyl group and the C-C single bond adjacent to the amine.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for studying the relative stabilities of different conformers. For allylic amines, multiple stable conformers (e.g., cis-gauche, gauche-trans) can exist with very small energy differences between them. acs.orgnih.gov Theoretical calculations can predict these energy differences and help interpret experimental spectroscopic data. acs.orgnih.gov The study of these conformations is critical as the biological activity and material properties of a molecule are often dictated by its preferred three-dimensional shape.

Cinnamylamine As a Building Block in Organic Synthesis

Role as a Synthetic Intermediate for Complex Molecules

Cinnamylamine (B1233655) serves as a crucial synthetic intermediate due to its reactive amine and alkene functionalities ontosight.aisolubilityofthings.com. These groups allow for diverse chemical modifications, facilitating the synthesis of more elaborate molecules. Its utility extends to the creation of compounds with potential pharmaceutical applications, leveraging its structural similarity to biogenic amines ontosight.ai. Research has demonstrated its incorporation into various synthetic pathways, highlighting its role in building complex structures efficiently ontosight.aiacs.orgnih.govacs.orgacs.org. The ability to functionalize both the amine and the alkene moieties makes this compound a strategic starting point for constructing molecules with specific stereochemical and electronic properties acs.orgnih.govacs.org.

Applications in the Construction of Key Chemical Scaffolds

The inherent reactivity of this compound makes it an ideal precursor for assembling important chemical scaffolds found in numerous biologically relevant compounds.

Synthesis of 3,3-Diarylallylamine Motifs

A significant application of this compound lies in the synthesis of 3,3-diarylallylamine motifs acs.orgnih.govacs.org. These structures are prevalent in biologically active molecules, and this compound provides a direct route to their construction. Palladium-catalyzed arylation reactions, particularly those involving the direct arylation of unprotected allylamines, have been developed to efficiently generate these motifs acs.orgnih.govacs.orgnih.govacs.org. These methods offer advantages such as mild reaction conditions, broad substrate scope, and the ability to perform diarylation in a single step, thereby expediting the synthesis of these important drug-like molecules acs.orgnih.govacs.orgnih.govacs.org.

Incorporation into Nitrogen-Containing Heterocycles

This compound is also instrumental in the synthesis of nitrogen-containing heterocycles, a class of compounds vital in medicinal chemistry and natural products semanticscholar.orgucl.ac.uksoton.ac.uk. The amine group and the alkene can participate in cyclization reactions, leading to the formation of various heterocyclic ring systems. For instance, rhodium-catalyzed intramolecular hydroaminomethylation of this compound derivatives has been employed to synthesize 4-aryl-2,3-dihydropyrroles rsc.org. Hypervalent iodine-mediated reactions have also been utilized for the synthesis of nitrogen heterocycles, with this compound derivatives serving as substrates in some of these transformations semanticscholar.orgucl.ac.uk.

Utility in Natural Product Analog Synthesis

The structural framework of this compound makes it a valuable starting material for synthesizing analogs of natural products nih.govontosight.aichemrxiv.orgrsc.orgmdpi.com. By modifying the this compound structure or using it as a core component, researchers can create compounds that mimic or improve upon the biological activities of naturally occurring molecules. For example, this compound derivatives have been explored in the synthesis of compounds with potential antidepressant properties, drawing parallels to its structural similarity with certain neurotransmitters ontosight.ai. Furthermore, its use in synthesizing complex drug molecules and their derivatives showcases its relevance in this area nih.govchemrxiv.org.

Strategies for Atom and Step Economy in this compound-Mediated Syntheses

The principles of green chemistry, particularly atom and step economy, are increasingly important in synthetic design nih.govacs.orgnumberanalytics.comrsc.org. This compound-mediated syntheses can be designed to be highly efficient. For example, palladium-catalyzed arylation reactions that directly utilize unprotected amines improve sustainability by avoiding the need for protecting groups, thereby enhancing atom and step economy acs.orgnih.govacs.orgrsc.org. The development of one-pot reactions and catalytic methods that minimize waste generation further contributes to the efficiency of syntheses involving this compound acs.orgnih.govacs.orgrsc.orgrsc.orgnih.govchemrxiv.orgnih.gov. These strategies align with the broader goal of developing greener and more cost-effective synthetic routes in organic chemistry nih.govacs.orgnumberanalytics.comrsc.org.

Catalysis Involving Cinnamylamine

Cinnamylamine (B1233655) as a Substrate in Catalytic Reactions (e.g., Heck, Hydroalkylation)

This compound serves as a crucial substrate in several metal-catalyzed reactions, most notably in variations of the Mizoroki-Heck reaction. This reaction is a powerful tool for forming carbon-carbon bonds by coupling an alkene with an aryl or vinyl halide. Traditionally, the application of organometallic methods to synthesize highly functionalized molecules like 3,3-diarylallylamines faced challenges, often requiring protecting groups on the amine to prevent side reactions and improve regioselectivity. rsc.org

Recent advancements have enabled the direct use of unprotected cinnamylamines in these reactions. A significant development is an oxidative Mizoroki-Heck reaction protocol that functions at ambient temperature under air. rsc.org This method utilizes aryl boronic acids as coupling partners with a palladium catalyst. The milder conditions of this oxidative approach circumvent issues seen in previous methods, such as the need for CO2 to prevent amine decomposition. rsc.org In this process, unprotected primary this compound can be effectively functionalized, yielding the desired product. rsc.org For instance, the reaction of primary this compound with phenylboronic acid resulted in a 68% yield of the arylated product. rsc.org

The scope of this reaction has been explored with various secondary cinnamylamines and different aryl boronic acids, demonstrating its versatility. The reaction generally shows high selectivity for the E-isomer of the product. rsc.org A proposed catalytic cycle involves the coordination of the this compound to a Pd(II) species, followed by insertion into the double bond, β-hydride elimination, and subsequent reductive elimination to yield the product. The catalyst is regenerated through the oxidation of a metal-hydride intermediate by molecular oxygen. rsc.org

Below is a summary of research findings on the E-selective Mizoroki–Heck reaction using various this compound substrates and aryl boronic acid coupling partners.

Table 1: Substrate Scope for E-Selective Mizoroki–Heck Reaction of Cinnamylamines Reactions were performed using the amine (0.15 mmol) and the respective boronic acid (0.30 mmol) under an air atmosphere. Yields are the average of triplicate runs. rsc.org

This compound SubstrateAryl Boronic AcidSolvent SystemYield (%)E/Z Ratio
N-benzylthis compoundPhenylboronic acidHFIP/AcOH88>99:1
N-butylthis compoundPhenylboronic acidHFIP/AcOH71>99:1
Primary this compoundPhenylboronic acidAcOH68>99:1
N-benzylthis compound4-Acetylphenylboronic acidHFIP/AcOH80>99:1
N-benzylthis compound4-Methoxyphenylboronic acidHFIP/AcOH86>99:1
N-benzylthis compound3,5-Difluorophenylboronic acidHFIP/AcOH91>99:1
N-benzylthis compound1-Naphthylboronic acidHFIP/AcOH84>99:1

Derivatives of this compound in Ligand Design for Catalysis

The cinnamyl moiety, the core structure of this compound, has been incorporated into ligands for transition metal catalysts. Specifically, palladium complexes featuring an η3-coordinated cinnamyl (cin) ligand have been synthesized and evaluated for their catalytic activity. researchgate.net These complexes, with the general formula [Pd(NHC)(cin)Cl], where NHC is an N-heterocyclic carbene, have demonstrated high efficiency in Suzuki-Miyaura cross-coupling reactions. researchgate.net

In these catalytic systems, the cinnamyl ligand plays a crucial role in the activation of the catalyst. It acts as an internal reducing agent, converting the Pd(II) precatalyst to the catalytically active Pd(0) species in the presence of a base. This facilitates rapid initiation of the catalytic cycle. researchgate.net

One study highlighted a complex with a specific 1,2,4-triazol-5-ylidene ligand that showed remarkable efficiency in catalyzing the cross-coupling of arylboronic acids with challenging substrates like deactivated aryl chlorides and benzyl (B1604629) chlorides at room temperature (25 °C). researchgate.net The design of these NHC ligands, combined with the properties of the cinnamyl group, creates a synergistic effect that enhances catalytic performance, particularly in reactions where the oxidative addition step is rate-limiting. researchgate.net This approach showcases how structural elements related to this compound can be strategically employed in ligand design to create highly active and robust catalytic systems.

Biocatalytic Systems Utilizing this compound as a Substrate or Product

Biocatalysis has emerged as a green and efficient alternative to traditional chemical synthesis for producing valuable chemicals like this compound. nih.gov this compound is primarily generated as a product in engineered biocatalytic systems, often using whole-cell catalysts like Escherichia coli. researchgate.netnih.gov

A common biosynthetic route to produce this compound starts from cinnamic acid. nih.gov This multi-step enzymatic cascade involves two key enzymes:

Carboxylic Acid Reductase (CAR): This enzyme, often sourced from Neurospora crassa (NcCAR), catalyzes the reduction of cinnamic acid to cinnamaldehyde (B126680). This step requires a cofactor, typically NADPH. nih.gov

ω-Transaminase (ω-TA): This enzyme then converts cinnamaldehyde into this compound by transferring an amino group from an amine donor, such as L-alanine. researchgate.netnih.gov

Researchers have focused on optimizing this pathway to improve yields and overcome challenges like the accumulation of toxic intermediates (e.g., cinnamaldehyde) and unfavorable reaction equilibria. nih.govresearchgate.net Strategies include metabolic engineering of the host organism (E. coli) and protein engineering of the enzymes. researchgate.netnih.gov

For example, through molecular docking analysis and subsequent site-directed mutagenesis, the ω-transaminase from Chromobacterium violaceum (Cv-ωTA) was engineered to enhance its catalytic efficiency towards this compound production. nih.gov The mutant Cv-ωTA Y168G was found to significantly increase the yield. nih.gov Further optimization, including enhancing the supply of cofactors like NADPH and pyridoxal (B1214274) phosphate (B84403) (PLP), led to a final this compound yield of 523.15 mg/L from cinnamic acid. nih.gov

Another study focused on regulating global transcription factors in E. coli to improve the efficiency of a whole-cell system co-expressing NcCAR and an ω-transaminase from Ochrobactrum anthropi (OATA). researchgate.net By knocking out the transcription factor arcA, the fluxes of ATP and NADPH were increased, which in turn boosted the catalytic rates of the enzymes, leading to a this compound yield of 90% (1.2 g/L). nih.govresearchgate.net

Table 2: Engineered ω-Transaminase Mutants for Improved this compound Production Catalytic efficiency of Cv-ωTA mutants was investigated using 200 mg/L cinnamaldehyde as the precursor. nih.gov

Enzyme VariantKey Amino Acid ResiduesThis compound Yield (mg/L)
Wild-type Cv-ωTAPhe22, Tyr168, Ala231(Baseline)
Cv-ωTA F22CF22C53.64
Cv-ωTA Y168GY168G70.54
Cv-ωTA Y168LY168L64.47
Cv-ωTA A231QA231Q98.86

These biocatalytic methods provide a sustainable route to this compound under mild conditions, avoiding the harsh reagents and metal catalysts often used in chemical synthesis. researchgate.netnih.gov

Computational and Theoretical Chemistry of Cinnamylamine

Quantum Chemical Modeling of Cinnamylamine (B1233655) Reactions

Quantum chemical modeling employs the principles of quantum mechanics to describe the electronic structure and properties of molecules, enabling the simulation of chemical reactions. These methods are crucial for understanding reaction mechanisms, transition states, and energy profiles. For this compound, quantum chemical calculations have been utilized to unravel the detailed steps of reactions leading to its formation or transformation. For instance, studies have employed quantum chemistry to model oxidation-elimination processes that yield this compound rsc.org. Furthermore, quantum chemical approaches are fundamental in understanding enzyme-catalyzed reactions, where they can model the behavior of intermediates and transition states, such as in the inhibition mechanisms of enzymes like monoamine oxidase (MAO) tandfonline.comresearchgate.net. These calculations can determine activation energy barriers, which are key determinants of reaction rates and feasibility pennylane.ai.

Density Functional Theory (DFT) Analysis of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method that calculates the electronic structure of many-body systems, particularly atoms, molecules, and condensed phases. It has become a cornerstone in the theoretical study of reaction mechanisms due to its balance of accuracy and computational cost. DFT has been applied to analyze various reactions involving this compound or its precursors. For example, DFT calculations have been employed to understand the mechanisms of amine oxidation by flavoprotein enzymes mdpi.com, the β-elimination reactions in enzyme inactivation processes tandfonline.comresearchgate.net, and the reductive deamination of amines frontiersin.org. These studies often involve calculating activation energies, transition state structures, and reaction energetics to elucidate the precise pathways and identify key intermediates tandfonline.comresearchgate.netfrontiersin.org. DFT indices, such as electrophilicity and nucleophilicity, are also valuable for predicting the regioselectivity and chemoselectivity of polar reactions mdpi.com.

Molecular Docking and Simulation Studies relevant to this compound Transformations

Molecular docking and simulation studies are computational techniques used to predict the binding orientation of a ligand to a receptor (e.g., a protein) and to assess the strength of this interaction. While direct transformations of this compound are typically studied via reaction mechanisms, molecular docking can reveal how this compound derivatives interact with biological targets, offering insights into their potential biological activities and guiding the design of new molecules. For instance, molecular docking studies on cinnamamide (B152044) derivatives have identified specific binding interactions and energies with protein residues, such as a binding energy of -5.57 kcal/mol observed for a cinnamamide derivative with the Trp231 residue dntb.gov.ua. These studies, though often focused on the derivatives, employ methodologies applicable to understanding the interactions of this compound itself within biological contexts. General molecular dynamics simulations are also used to assess the stability and behavior of molecular complexes in a physiological environment chemmethod.commdpi.complos.org.

Table 1: Molecular Docking Interaction Example

Compound TypeMethodTarget InteractionBinding Energy (kcal/mol)Source
Cinnamamide derivativeMolecular DockingTrp231 residue-5.57 dntb.gov.ua

Theoretical Prediction of Reactivity and Selectivity

The prediction of a molecule's reactivity and the selectivity of its reactions is a critical aspect of chemical research. Theoretical studies on this compound aim to forecast how it will behave under different reaction conditions and which products are favored. For example, the formation of this compound in certain reactions has been described as proceeding in a trans-selective manner, indicating a predictable stereochemical outcome rsc.org. Computational methods, including DFT, can predict reaction pathways and energy barriers that dictate reactivity tandfonline.commdpi.comfrontiersin.org. Furthermore, theoretical indices derived from DFT, such as local electrophilicity and nucleophilicity, are employed to predict the regioselectivity and chemoselectivity of reactions involving this compound mdpi.com. The analysis of transition states and potential energy surfaces allows for the prediction of reaction rates and the factors influencing selectivity pennylane.aifrontiersin.org. Critiques and refinements of principles like the Reactivity-Selectivity Principle (RSP) also contribute to a more nuanced theoretical understanding of these phenomena in organic chemistry nih.gov.

Advanced Spectroscopic and Analytical Characterization Methodologies in Cinnamylamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the investigation of chemical reactions and molecular structures, including those involving cinnamylamine (B1233655) nih.gov. Its non-destructive nature and ability to provide detailed structural information make it indispensable for mechanistic studies nih.gov. NMR spectroscopy allows for the quantitative analysis of a wide range of nuclei, offering insights into the local electronic environment of atoms through chemical shifts, which aids in distinguishing between similar compounds and identifying functional groups nih.govcpur.in.

In the context of this compound synthesis and reactions, ¹H and ¹³C NMR spectroscopy are routinely employed to confirm the formation of desired products and to elucidate reaction pathways niscpr.res.in. Techniques such as in situ NMR, flow NMR, and stopped-flow NMR can be utilized for real-time monitoring of reaction progress, capturing dynamic changes in molecular species nih.gov. Furthermore, NMR can be used to determine stereochemical aspects, such as the Z/E ratio of double bonds present in this compound derivatives, as observed in studies of related compounds rsc.org.

Table 7.1.1: Representative ¹H NMR Data for Cinnamyl Amine Derivatives

Proton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Source
α-CH₂~3.8-4.0d~6.0-7.0 niscpr.res.in
β-CH~6.4-6.6d~15.6-16.0 niscpr.res.in
Ph-CH=~7.2-7.4mN/A niscpr.res.in
Ar-H~7.1-7.4mN/A niscpr.res.in

Note: The data presented above is representative of related cinnamyl amine derivatives, as specific ¹H NMR data for unsubstituted this compound was not detailed in a tabular format within the provided search snippets.

Mass Spectrometry (MS) for Reaction Monitoring and Product Characterization

Mass Spectrometry (MS) is a critical analytical technique for identifying and characterizing chemical compounds by measuring their mass-to-charge ratio (m/z) cpur.in. It plays a vital role in reaction monitoring and product characterization, providing information on molecular weight and fragmentation patterns that can confirm structural identity cpur.in.

In this compound research, MS techniques, including Electrospray Ionization (ESI) MS, are used for the characterization of synthesized compounds rsc.org. Compact Mass Spectrometers (CMS) offer the advantage of real-time reaction monitoring directly at the bench, providing rapid analytical answers essential for optimizing synthetic workflows chromservis.eu. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for guiding reaction outcomes and identifying components in complex mixtures chromservis.eu. Furthermore, advanced MS methods such as Multiple Reaction Monitoring (MRM) MS, often employed with triple quadrupole (QqQ) mass spectrometers, provide high selectivity and sensitivity for quantifying specific molecules, including peptides and proteins in biological contexts, which can be relevant for biocatalytic studies nih.gov.

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for separating, identifying, and quantifying chemical compounds, thereby assessing their purity alwsci.com. HPLC utilizes a liquid mobile phase and is adept at analyzing a broad range of compounds, including non-volatile and polar substances, making it suitable for analyzing complex mixtures and pharmaceutical ingredients alwsci.com. GC, employing a gas mobile phase, is primarily used for the separation of volatile and thermally stable compounds alwsci.com.

In the synthesis and analysis of this compound and its derivatives, both HPLC and GC are employed for reaction monitoring and product purification niscpr.res.inchromservis.eu. HPLC, in particular, is the predominant method for determining chiral purity, a critical parameter for many biologically active molecules. Modern chiral columns have expanded the applicability of HPLC to reverse-phase conditions, enhancing its utility skpharmteco.com. Photodiode Array (PDA) detectors are commonly used in HPLC for assessing peak purity, which is crucial for impurity profiling and quality control, though LC-MS offers a more definitive assessment by detecting coelution based on mass differences sepscience.com. Furthermore, HPLC is used to analyze fermentation broths in biocatalytic production of this compound researchgate.net.

Advanced Spectroscopic Techniques for Structural and Electronic Insights

Beyond standard NMR and MS, a suite of advanced spectroscopic techniques provides deeper insights into the structural and electronic properties of this compound and related molecules. Infrared (IR) spectroscopy, for instance, identifies functional groups through characteristic vibrational absorption patterns, contributing to molecular identification and structural elucidation cpur.in. Ultraviolet-Visible (UV-Vis) spectroscopy is valuable for understanding the electronic structure of molecules by analyzing their interaction with light in the UV-Vis regions of the electromagnetic spectrum cpur.in.

Spectroelectrochemistry (SEC) synergistically combines electrochemical methods with spectroscopic techniques (such as UV-Vis, IR, or NMR) to investigate redox reactions, electronic structures, and reactivity, offering a comprehensive view of molecular behavior numberanalytics.com. Techniques like X-ray crystallography can provide definitive three-dimensional structural information, while Electron Paramagnetic Resonance (EPR) spectroscopy is used to study the electronic and geometric structures of metal centers in biomimetic catalysts, relevant for understanding catalytic mechanisms uni-muenchen.de. These advanced methods collectively contribute to a thorough characterization of this compound's molecular architecture and electronic properties.

Transcriptome and Proteomic Analysis in Biocatalytic Studies

In the realm of biocatalysis, particularly for the production of this compound, transcriptome and proteomic analyses offer powerful tools to understand the underlying molecular mechanisms. Transcriptomics, often employing RNA sequencing (RNA-seq), provides genome-wide gene expression profiles, enabling the identification of candidate genes and pathways involved in metabolic processes mdpi.comnih.gov. This can reveal how genetic modifications or environmental conditions influence the production of this compound.

Proteomics, typically using techniques like Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), complements transcriptomics by profiling and quantifying proteins, thereby offering insights into cellular processes, protein modifications, and interactions mdpi.commdpi.com. By combining these omics approaches, researchers can identify differentially expressed genes (DEGs) and proteins (DEPs) and map their functional roles in biocatalytic pathways. For example, transcriptome analysis in engineered Escherichia coli strains for this compound synthesis has been used to understand how manipulating transcription factors and resistance genes impacts metabolic fluxes and product yield researchgate.net. These studies are crucial for optimizing microbial strains for efficient and sustainable production of this compound.

Compound List

Abamine (B154511)

Bacillus subtilis

Cinnamaldehyde (B126680)

Cinnamic acid

Cinnamyl alcohol

Cinnamyl amine derivatives

this compound

Cinnamomum cassia

Cinnamomum tamala

Escherichia coli

(E)-3-(3-(tert-Butylamino)-1-phenylprop-1-en-1-yl)benzamide

(E)-N-(Furan-2-ylmethyl)-3-phenylprop-2-en-1-amine

(E)-N-(tert-Butyl)-3-(2,4-difluorophenyl)-3-phenylprop-2-en-1-amine

(E)-N-(tert-Butyl)-3-(4-fluorophenyl)-3-phenylprop-2-en-1-amine

Ethyl (E)-4-(3-(tert-butylamino)-1-phenylprop-1-en-1-yl)benzoate

F. assa-foetida

Naftifine

Pseudomonas aeruginosa

Reboxetine

Samarcandin

Staphylococcus aureus

Staphylococcus epidermidis

Q & A

Q. Advanced Research Focus

  • Mechanistic Studies : Use 1H-NMR to track reaction intermediates, such as oxidation of α-hydrogens in this compound derivatives .
  • Dosage-Response Analysis : Quantify IC50/EC50 values for antioxidant activity using standardized bioassays and negative/positive controls .
  • Structural-Activity Relationships (SAR) : Compare this compound derivatives (e.g., N-Bus-aziridines) to identify functional groups critical for catalytic efficiency .

What are the best practices for reporting this compound research to ensure reproducibility?

Q. Basic Research Focus

  • Data Transparency : Disclose reagent sources (e.g., ThermoFisher HPLC), buffer compositions (e.g., 20 mM Tris-HCl), and strain genotypes (e.g., E. coli S003-S008) .
  • Spectral Validation : Provide full 1H-NMR spectra (4.7–3.8 ppm region) and SDS-PAGE gels for protein expression verification .
  • Ethical Compliance : Adhere to ICMJE standards for chemical safety data (e.g., toxicity, storage conditions) .

How can researchers address gaps in this compound’s metabolic pathways using mixed-methods approaches?

Q. Advanced Research Focus

  • Multi-Omics Integration : Combine RNA-seq (transcriptome), HPLC (metabolite quantification), and proteomics to map rate-limiting steps in this compound biosynthesis .
  • Contradiction Mapping : Use iterative cycles of data collection and analysis to identify overlooked variables (e.g., carbon source effects on arcA regulation) .
  • Cross-Study Validation : Replicate findings using alternative models (e.g., S. cerevisiae) and compare pathway fluxes via 13C metabolic flux analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.